Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
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Overview
Description
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6F2O4S. It is characterized by the presence of both fluorine and fluorosulfonyl groups attached to a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-4-(fluorosulfonyl)benzoate typically involves the fluorosulfonylation of methyl 2-fluorobenzoate. One common method includes the reaction of methyl 2-fluorobenzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorosulfonyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of fluorinated alcohols or hydrocarbons.
Oxidation: Formation of sulfonic acids and related derivatives.
Scientific Research Applications
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its applications in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the fluorosulfonyl group, making it less reactive in certain chemical reactions.
Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Methyl 2-(fluorosulfonyl)benzoate: Similar but without the additional fluorine atom, leading to different chemical properties.
Uniqueness
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is unique due to the presence of both fluorine and fluorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo a variety of chemical reactions and its utility in multiple scientific fields make it a valuable compound for researchers .
Properties
IUPAC Name |
methyl 2-fluoro-4-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZNEFRVGUWAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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